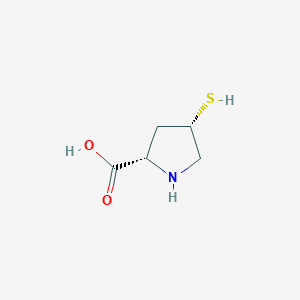

Cis-4-mercapto-L-proline

Description

Contextualizing Proline and Its Derivatives in Chemical Biology and Materials Science

Proline holds a unique position among the twenty common amino acids due to its secondary amine structure, where the side chain cycles back to the backbone nitrogen. wikipedia.org This cyclic nature imparts significant conformational rigidity, influencing the structure of peptides and proteins. wikipedia.orgsigmaaldrich.comyoutube.com Proline and its derivatives are not only fundamental building blocks of proteins, particularly abundant in collagen, but also serve as versatile tools in various scientific disciplines. nih.gov

In chemical biology, proline analogs are instrumental in studying protein folding, stability, and function. nih.govsigmaaldrich.com The introduction of substituents on the proline ring allows for the fine-tuning of electronic and steric properties, thereby influencing peptide conformation and biological activity. nih.govnih.gov These modifications can range from hydroxylation, as seen in the naturally occurring hydroxyproline (B1673980), to the incorporation of halogens, alkyl groups, or, as in the case of our subject, a mercapto group. sigmaaldrich.comnih.gov Such derivatives have been employed to create conformationally constrained peptides, investigate enzyme mechanisms, and develop therapeutic leads. sigmaaldrich.comnih.gov

The utility of proline and its derivatives extends into materials science, where their rigid structures are exploited to create well-defined polymers and nanomaterials. nih.gov Polyproline helices, for instance, serve as scaffolds for presenting functional groups in a precise spatial arrangement. pku.edu.cn The ability to functionalize the proline ring provides a means to introduce a wide array of chemical moieties, enabling the development of materials with tailored properties for applications in areas like drug delivery and catalysis. nih.gov

Stereochemical Significance of Proline Analogs in Constraining Conformational Space

The stereochemistry of substituents on the proline ring is a critical determinant of a peptide's three-dimensional structure. The pyrrolidine (B122466) ring of proline can adopt two primary puckered conformations, known as Cγ-exo and Cγ-endo. The preference for one pucker over the other is significantly influenced by the nature and stereochemistry of substituents at the 4-position. nih.gov

This conformational preference, in turn, has a profound impact on the cis-trans isomerization of the preceding peptide bond (the ω torsion angle). nih.gov While most peptide bonds in proteins are found in the trans conformation, the energy barrier between the cis and trans isomers is lower for Xaa-Pro bonds, making the cis conformation more accessible. sigmaaldrich.commdpi.com The stereochemistry at the 4-position of proline can further bias this equilibrium. For instance, electron-withdrawing groups in the (4R) position tend to favor a trans peptide bond, while the same groups in the (4S) position favor a cis bond. nih.gov

This ability to dictate local conformation is a powerful tool for researchers. By incorporating stereochemically defined proline analogs into peptides, scientists can enforce specific turns or secondary structures, effectively "locking" a peptide into a desired conformation. nih.gov This is invaluable for studying the bioactive conformations of peptides, designing peptidomimetics with enhanced stability and receptor affinity, and constructing novel protein architectures. nih.govnih.gov The precise control over conformational space afforded by these analogs is a cornerstone of modern peptide and protein engineering.

Overview of Cis-4-mercapto-L-proline as a Research Target and Its Unique Features

This compound stands out as a research target due to the combination of its proline scaffold, the specific cis stereochemistry, and the reactive thiol group. The synthesis of both cis- and trans-4-mercapto-L-proline derivatives was reported as early as 1970, highlighting the long-standing interest in these compounds. acs.orgnih.govacs.org

The defining feature of this compound is the thiol (-SH) group. This functional group is highly nucleophilic and readily undergoes a variety of chemical transformations. This reactivity makes this compound a valuable building block for chemical ligation strategies, a set of powerful techniques for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments. acs.orgrsc.org The thiol group can participate in reactions such as native chemical ligation, which involves the formation of a native peptide bond between a C-terminal thioester and an N-terminal cysteine or a related thiol-containing amino acid. acs.orgrsc.org

The combination of a conformationally directing proline core and a chemically versatile thiol handle makes this compound a powerful tool for a range of applications in academic research, from the synthesis of complex biomolecules to the investigation of protein structure and function.

Interactive Data Table: Properties of a Related Proline Derivative

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈N₂O₆ | sigmaaldrich.com |

| Molecular Weight | 452.50 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | |

| Melting Point | 150-154 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D -68°, c = 1 in chloroform | sigmaaldrich.com |

| Assay | ≥97% | sigmaaldrich.com |

| CAS Number | 174148-03-9 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNANFOWNSGDJL-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628714 | |

| Record name | (4S)-4-Sulfanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171189-35-8 | |

| Record name | (4S)-4-Sulfanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cis 4 Mercapto L Proline and Its Derivatives

Classical Chemical Synthesis Approaches

Classical synthesis is centered on the derivatization of hydroxyproline (B1673980), a naturally occurring and inexpensive starting material. These methods involve the protection of reactive functional groups, activation of the hydroxyl group, and its subsequent substitution with a sulfur-containing nucleophile.

The most common strategy for synthesizing cis-4-mercapto-L-proline begins with its diastereomer, trans-4-hydroxy-L-proline. This approach is favored due to the natural abundance and low cost of the trans isomer. The core of this methodology is the chemical activation of the C4 hydroxyl group, transforming it into a good leaving group to facilitate nucleophilic substitution. researchgate.netnih.gov

A typical synthetic sequence involves:

Protection: The amino and carboxylic acid groups of the starting trans-4-hydroxy-L-proline are protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) for the amine and methyl or benzyl (B1604629) esters for the carboxylic acid. researchgate.netnih.gov

Activation: The C4 hydroxyl group is activated, commonly by converting it into a mesylate or tosylate. This is achieved by reacting the protected hydroxyproline with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Substitution and Deprotection: The activated leaving group is then displaced by a sulfur nucleophile, followed by the removal of all protecting groups to yield the final product.

The introduction of the thiol group at the C4 position is accomplished via a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net This step is crucial as it dictates the final stereochemistry of the product. The activated hydroxyl group (now a sulfonate ester) is displaced by a sulfur-containing nucleophile. A frequently used nucleophile is potassium thioacetate (B1230152) (KSAc). researchgate.netnih.gov The initial product is a thioester, which is then hydrolyzed under basic or acidic conditions to reveal the free thiol. The SN2 mechanism ensures that the reaction proceeds with a complete inversion of stereochemistry at the C4 carbon. nih.gov

Table 1: Reagents for Thiol Introduction via SN2 Displacement

| Step | Reagent(s) | Purpose |

|---|---|---|

| Activation | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine) | Converts the hydroxyl group into a good leaving group (mesylate or tosylate). |

| Substitution | Potassium thioacetate (KSAc) or Selenobenzoic acid | Acts as the sulfur nucleophile to displace the leaving group. nih.gov |

| Deprotection | Acid (e.g., HCl) or Base (e.g., NaOH) | Hydrolyzes the intermediate thioester to the free thiol and removes other protecting groups. |

While serine and cysteine are fundamental building blocks for many amino acid analogs, the reviewed scientific literature does not prominently feature synthetic pathways that construct the specific cyclic structure of this compound starting from these acyclic precursors. The synthesis of mercaptoproline is overwhelmingly documented via the derivatization of hydroxyproline. nih.govresearchgate.netpku.edu.cn

The stereochemical outcome of the synthesis is a critical consideration. The desired product, this compound, has a specific spatial arrangement of its substituents. Control of chirality is achieved through a combination of a stereochemically defined starting material and a stereospecific reaction mechanism.

The synthesis begins with L-proline derivatives, preserving the (S) configuration at the C2 carbon throughout the reaction sequence. The key to obtaining the cis relationship between the C4 mercapto group and the C2 carboxyl group is the use of trans-4-hydroxy-L-proline as the starting material. The SN2 reaction used to introduce the thiol group proceeds with a Walden inversion of the stereocenter at C4. researchgate.netnih.gov This reliably converts the trans stereochemistry of the precursor to the cis stereochemistry of the product, resulting in a highly stereoselective synthesis.

The inversion of configuration at the C4 position is a direct and predictable consequence of the SN2 mechanism governing the thiylation step. nih.gov When a nucleophile like thioacetate attacks the carbon atom bearing the activated hydroxyl group (e.g., a mesylate), it must approach from the side opposite to the leaving group. This backside attack forces the substituents on the carbon to "flip," inverting its stereochemical configuration from (R) in the trans-hydroxyproline precursor to (S) in the resulting cis-mercaptoproline derivative (in the context of a protected L-proline). This stereochemical inversion is a cornerstone of the classical synthetic route, enabling the efficient and controlled production of the desired cis isomer. researchgate.net

Table 2: Stereochemical Pathway from trans-Hydroxy-L-proline

| Starting Material | Key Reaction | Stereochemical Outcome | Product |

|---|

Derivatization from 4-Hydroxy-L-proline Precursors via Hydroxyl Group Modification

Advanced Synthetic Strategies

While classical solution-phase chemistry remains fundamental, more advanced strategies have been developed to streamline the synthesis of mercaptoproline derivatives and facilitate their use in complex applications like chemical protein synthesis.

One significant advancement is the development of a solid-phase synthesis approach. This method, described as "proline editing," is performed on fully synthesized peptides attached to a resin. nih.gov In this process, an N-terminal Boc-4R-hydroxyproline residue is converted to a 4S-bromoproline intermediate directly on the solid support. This is followed by an SN2 reaction with potassium thioacetate. This allows for the site-specific incorporation of mercaptoproline into a peptide sequence, a major advantage for studying protein structure and function. nih.govx-mol.com

Furthermore, chemo-enzymatic methods represent a promising frontier. While a direct enzymatic thiylation is not established, engineered enzymes such as cis-4-proline hydroxylase have been developed to produce cis-4-hydroxy-L-proline with high diastereomeric excess. acs.org This biocatalytic step could provide an alternative and highly selective route to the key cis-hydroxy precursor, which could then be converted to the mercapto derivative using the established chemical methods.

These advanced methods are often linked to sophisticated applications, such as Native Chemical Ligation (NCL). NCL at proline residues is challenging, but the use of N-terminal mercaptoproline as a proline surrogate has enabled such ligations. Research has shown that the efficiency of these reactions can be significantly improved by using additives like imidazole (B134444) as a general acid/base catalyst to promote the rate-limiting S→N acyl transfer step. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Trans-4-hydroxy-L-proline | |

| Serine | |

| Cysteine | |

| Boc-4R-hydroxyproline | |

| 4S-bromoproline | |

| Potassium thioacetate | |

| Selenobenzoic acid | |

| Methanesulfonyl chloride | |

| p-Toluenesulfonyl chloride | |

| Imidazole | |

| Boc (tert-butyloxycarbonyl) |

Proline Editing Techniques for Diversification on Solid Phase

A versatile and efficient approach termed "proline editing" has been developed for the synthesis of peptides with stereospecifically modified proline residues. nih.govnih.govacs.org This technique utilizes a commercially available and relatively inexpensive starting material, Fmoc-4R-hydroxyproline (Fmoc-4R-Hyp), which is incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). udel.edunih.gov The key to this method is the subsequent, selective modification of the hydroxyproline residue while the peptide remains attached to the solid support. nih.gov

Selective and Stereospecific Modification of Hydroxyproline Residues within Peptides

The "proline editing" method allows for the stereospecific conversion of the incorporated 4R-Hyp into a wide array of 4-substituted prolyl amino acids with either 4R or 4S stereochemistry. nih.gov This is achieved through a series of chemical reactions performed on the solid phase, including Mitsunobu reactions, oxidation, reduction, acylation, and substitution reactions. udel.edunih.gov The peptide backbone effectively serves to protect the amino and carboxyl groups of the proline residue during these transformations. nih.govnih.govacs.org This on-resin modification strategy provides access to a diverse library of proline derivatives without the need for solution-phase synthesis. nih.govacs.org

For instance, the hydroxyl group of the Hyp residue can be stereospecifically inverted using a Mitsunobu reaction to generate the corresponding cis-isomer. udel.edu This control over stereochemistry is crucial as the pucker of the proline ring and the cis-trans isomerism of the preceding peptide bond are influenced by the stereochemistry of the 4-substituent. nih.gov

Introduction of Thiol Functionality via Sulfonate Intermediates

A common strategy to introduce the thiol group at the C4 position of proline involves the conversion of the hydroxyl group of hydroxyproline into a good leaving group, such as a sulfonate ester. nih.gov This is typically followed by a nucleophilic substitution (SN2) reaction with a thiol-containing nucleophile. nih.govacs.org

The process generally involves two main steps performed on the solid-supported peptide:

Sulfonylation: The hydroxyl group of the hydroxyproline residue is reacted with a sulfonylating agent, such as tosyl chloride or mesyl chloride, to form a sulfonate ester. nih.gov

Nucleophilic Substitution: The sulfonate-activated peptide is then treated with a sulfur nucleophile, like potassium thioacetate, to displace the sulfonate group and introduce the thiol functionality. acs.orgacs.org This reaction typically proceeds with an inversion of configuration at the C4 position. acs.org

For example, starting with trans-4-hydroxy-L-proline (4R-Hyp), activation to a sulfonate followed by SN2 reaction with a thioacetate source leads to the formation of the cis-4-acetylmercapto-L-proline derivative (4S). acs.org Subsequent deprotection of the acetyl group yields the desired this compound residue within the peptide. acs.org

Solid-Phase Peptide Synthesis (SPPS) Protocols for Mercaptoproline-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the cornerstone for constructing peptides containing mercaptoproline. bachem.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comnih.gov For the incorporation of mercaptoproline, suitably protected derivatives are required to prevent unwanted side reactions during peptide assembly. nih.gov

The synthesis of peptides with N-terminal 4R-mercaptoproline can be achieved using Boc-4R-hydroxyproline in solid-phase synthesis. acs.org The synthesis involves converting the N-terminal Boc-4R-hydroxyproline to 4S-bromoproline, followed by an SN2 reaction with potassium thioacetate. acs.org The peptide is then cleaved from the resin and deprotected. acs.org

The choice of protecting groups for the thiol functionality is critical. The trityl (Trt) group is a common choice for protecting the thiol of mercaptoproline during Fmoc-based SPPS, although its cost can be a limiting factor. researchgate.net

Table 1: Key Steps in SPPS for Mercaptoproline-Containing Peptides

| Step | Description | Reagents/Conditions |

| Resin Loading | The first amino acid is attached to the solid support. | Varies depending on resin and linker. |

| Deprotection | The Nα-protecting group (e.g., Fmoc) is removed. | Typically piperidine (B6355638) in DMF for Fmoc. |

| Coupling | The next protected amino acid is coupled to the growing chain. | Coupling reagents (e.g., HBTU, HATU), base (e.g., DIPEA). |

| Capping (Optional) | Unreacted amino groups are blocked to prevent deletion sequences. | Acetic anhydride (B1165640). |

| Proline Editing | Modification of hydroxyproline to mercaptoproline on-resin. | Sulfonylation followed by SN2 with a thiol source. nih.govacs.org |

| Cleavage & Deprotection | The completed peptide is cleaved from the resin and side-chain protecting groups are removed. | Strong acid (e.g., TFA) with scavengers. |

Chemoenzymatic Approaches for Related Proline Derivatives (e.g., cis-4-hydroxy-L-proline)

Chemoenzymatic methods offer an alternative and often highly selective route to proline derivatives like cis-4-hydroxy-L-proline. These approaches leverage the high regio- and stereoselectivity of enzymes for specific transformations. waseda.jp

For example, a novel enzyme has been discovered that can directly hydroxylate L-proline at the C4 position to produce cis-4-hydroxy-L-proline. waseda.jp This enzymatic approach is advantageous as it can be a one-step reaction with low environmental impact, providing a cost-effective manufacturing process for this valuable compound. waseda.jp

Another chemoenzymatic strategy involves the use of lipases. Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the enantioselective hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.net The resulting (R)-4-oxo intermediate can then be regioselectively hydrogenated and subsequently hydrolyzed to yield cis-4-hydroxy-D-proline. researchgate.net While this produces the D-enantiomer, it demonstrates the power of enzymatic resolution in accessing specific stereoisomers of functionalized prolines.

Furthermore, 2-oxoglutarate dependent oxygenases (2OGDOs) are a class of non-heme iron-containing enzymes that can catalyze the hydroxylation of free amino acids with high selectivity. whiterose.ac.uk Specific proline hydroxylases have been identified that can produce cis-4-hydroxy-L-proline from L-proline. whiterose.ac.uk

Conformational Analysis and Stereochemical Impact in Research

Pyrrolidine (B122466) Ring Pucker Dynamics: Cγ-endo and Cγ-exo Conformations

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered envelope conformations: Cγ-endo and Cγ-exo. nih.govfigshare.comresearchgate.net In the Cγ-endo pucker (also referred to as "down"), the Cγ atom is displaced on the same side as the carboxyl group, whereas in the Cγ-exo pucker ("up"), it is displaced on the opposite side. nih.govnih.gov This ring pucker is a critical determinant of local and global protein structure. The Cγ-exo pucker is associated with more compact main chain conformations like the polyproline II (PPII) helix, while the Cγ-endo pucker favors more extended conformations. nih.govnih.gov

For substituted prolines, the nature and stereochemistry of the substituent at the 4-position dictate the preferred pucker. In the case of cis-4-mercapto-L-proline, which corresponds to the (4S) configuration, the pyrrolidine ring preferentially adopts the Cγ-exo conformation. nih.gov This preference is primarily governed by the steric demands of the thiol group in the cis (4S) position, which overrides other potential electronic effects. nih.gov The interconversion between endo and exo puckers has a relatively low activation barrier of 2–5 kcal/mol, allowing for rapid equilibrium on the picosecond timescale at room temperature. nih.gov

Table 1: Pyrrolidine Ring Pucker Preference for this compound This table summarizes the dominant ring conformation for this compound based on the steric influence of its 4-substituent.

| Compound | Substituent Position | Dominant Ring Pucker |

|---|---|---|

| This compound | 4S | Cγ-exo nih.gov |

Prolyl Amide Cis-Trans Isomerism (ω Torsion Angle)

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, defined by the omega (ω) torsion angle (Cα(i-1)–C'(i-1)–N(i)–Cα(i)). nih.gov For most amino acid pairs, the trans conformation (ω ≈ 180°) is overwhelmingly favored due to steric hindrance. frontiersin.org However, the unique cyclic structure of proline reduces the steric clash in the cis state (ω ≈ 0°), making it significantly more accessible than for other amino acids. frontiersin.org The cis-trans isomerization of the prolyl amide bond is a slow process, with an activation barrier of approximately 13-20 kcal/mol, and is often a rate-determining step in protein folding. nih.govnih.govnih.gov

A strong correlation exists between the pyrrolidine ring pucker and the conformation of the prolyl amide bond. The Cγ-exo ring pucker is known to stabilize the trans amide bond, while the Cγ-endo pucker is strongly favored in a cis amide bond. nih.gov Since this compound preferentially adopts the Cγ-exo pucker, it consequently promotes a trans conformation for the preceding peptide bond. nih.gov This influence on the ω torsion angle is a key mechanism by which 4-substituted prolines can direct the folding and structure of peptides and proteins. nih.gov

Influence of 4-Substituent Stereochemistry on Conformational Preferences

The stereochemistry of the substituent at the C4 position is a primary determinant of the conformational behavior of the proline ring, acting through a combination of steric and stereoelectronic effects.

For substituents at the 4-position that are sterically demanding and/or not strongly electron-withdrawing, steric effects are the dominant force in determining the ring pucker preference. nih.gov The thiol group in this compound is classified within this category. nih.gov In the (4S) configuration, the substituent is cis relative to the carbonyl group. To minimize steric repulsion, the ring puckers in a way that places the bulky substituent in a pseudo-equatorial position. This arrangement corresponds to the Cγ-exo conformation. nih.gov Conversely, a (4R)-mercaptoproline would favor the Cγ-endo pucker to accommodate the substituent. nih.gov This demonstrates a clear and predictable conformational control based on the steric influence of the substituent's stereochemistry.

Stereoelectronic effects, such as hyperconjugation, can also play a crucial role in dictating proline ring conformation, particularly when strongly electron-withdrawing groups (EWGs) like fluorine or hydroxyl are present at the C4 position. nih.gov For instance, a 4S-fluoroproline strongly prefers the Cγ-endo pucker due to a gauche effect, where favorable orbital overlap stabilizes a sterically disfavored conformation. nih.govresearchgate.net

However, the thiol group is considered to be non-electron-withdrawing in this context. nih.gov Therefore, for this compound, the powerful stereoelectronic effects that dictate the conformation of 4-fluoroproline (B1262513) or 4-hydroxyproline (B1632879) are not the primary driving force. Instead, the conformational preference is governed by the steric effects described previously. nih.gov The primary influence of the thiol group is its physical size rather than its electronic properties, leading to the observed preference for the Cγ-exo pucker in the cis (4S) isomer. nih.gov

Table 2: Summary of Conformational Influences on this compound This interactive table outlines the interplay between stereochemistry, conformational effects, and resulting structural preferences for the specified compound.

| Feature | Dominant Influence | Resulting Preference in this compound |

|---|---|---|

| Ring Pucker | Steric Effects nih.gov | Cγ-exo nih.gov |

| Amide Isomerism | Ring Pucker nih.gov | Trans (ω ≈ 180°) nih.gov |

Theoretical and Computational Conformational Studies

To precisely map the conformational energy landscapes of molecules like this compound, researchers employ theoretical and computational methods. These approaches provide detailed insights into the relative energies of different conformers and the barriers for their interconversion.

High-level quantum chemical calculations are essential tools for accurately predicting molecular structures and energies. Methods such as Density Functional Theory (DFT), Møller-Plesset second-order perturbation theory (MP2), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are widely used to study the conformational preferences of proline and its derivatives. nih.govresearchgate.net

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy, making it suitable for exploring the potential energy surface of proline-containing peptides. shu.edu Functionals like B3LYP and M06-2X are commonly used to optimize geometries and calculate relative energies of different puckers and isomers. nih.govresearchgate.net

MP2 provides a higher level of theory by incorporating electron correlation effects more explicitly, often yielding more accurate energy differences between conformers compared to DFT. researchgate.net

CCSD(T) is considered the "gold standard" in quantum chemistry for its high accuracy in calculating single-point energies for conformations optimized at a lower level of theory. researchgate.netnih.gov It provides benchmark energy data against which other methods are often compared.

These computational studies allow for the determination of the relative stabilities of the Cγ-endo and Cγ-exo puckers, as well as the transition state energies for prolyl amide cis-trans isomerization. nih.gov While specific energy landscape data for this compound are not widely published, the application of these methods to analogous 4-substituted prolines confirms the principles of steric and stereoelectronic control over its conformation. nih.govshu.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Proline |

| (4R)-mercaptoproline |

| 4S-fluoroproline |

Modeling of Conformational Isomers and Transition States

The conformational landscape of proline and its derivatives, including this compound, is primarily defined by the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. Computational modeling plays a crucial role in elucidating the energetics and structures of the various conformational isomers and the transition states that separate them. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for these investigations.

DFT calculations are employed to determine the relative energies of different ring puckers (endo and exo) and to map the potential energy surface of the cis-trans isomerization pathway. For substituted prolines, these calculations can reveal how the substituent influences the puckering preference through steric and stereoelectronic effects. For instance, computational analyses have shown that 4S-substituted prolines with electron-withdrawing groups strongly favor an endo ring pucker. nih.gov This preference is attributed to a gauche effect, where the substituent orients itself pseudo-axially to be anti-periplanar to two C-H bonds, a conformation that is sterically disfavored but electronically stabilized. nih.gov

MD simulations, often enhanced with techniques like metadynamics or replica exchange, allow for the exploration of the conformational space available to a peptide containing a modified proline residue over time. nih.govfrontiersin.org These simulations can provide insights into the dynamic equilibrium between different conformers and the free energy barriers for their interconversion. frontiersin.org For proline-containing peptides, a significant energy barrier of 10–20 kcal/mol must be overcome to switch between the cis and trans states of the preceding peptide bond, a process that can be a rate-limiting step in protein folding. frontiersin.org

While specific computational models for the transition states of this compound are not extensively detailed in publicly available research, the principles derived from studies of other 4-substituted prolines and proline itself are applicable. A transition state for cis-trans isomerization involves the rotation around the partially double-bonded peptide bond, which can be facilitated by factors that weaken this bond. The nature of the 4-substituent can influence the energetics of this transition.

Experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, provides crucial validation for computational models. NMR can be used to determine the ratio of cis and trans isomers in solution, which can then be compared to the relative free energies calculated from theoretical models. For a model peptide Ac-TYP(X)N-NH2, where X is 4S-mercaptoproline, NMR studies have been conducted to quantify the trans/cis ratio. nih.gov

| Compound | Substituent (X) | Ktrans/cis | ΔGtrans/cis (kcal/mol) |

| Model Peptide | 4S-mercaptoproline (mpc) | 2.0 | -0.42 |

Data sourced from Zondlo, N. J. (2024). nih.gov

This data indicates a slight preference for the trans conformer when 4S-mercaptoproline is incorporated into this specific peptide sequence. Such experimental benchmarks are vital for refining the force fields and parameters used in computational simulations to ensure their predictive accuracy for molecules like this compound.

Role of this compound Conformation in Peptide and Protein Structures

The unique conformational rigidity of the proline ring and the ability of its preceding peptide bond to adopt both cis and trans conformations give proline a special role in protein architecture. The introduction of a substituent at the 4-position, as in this compound (also referred to as 4S-mercaptoproline), further modulates these conformational preferences, thereby influencing the local and global structure of peptides and proteins.

The conformation of a proline residue is intrinsically linked to the structure of the polypeptide backbone. Two key conformational equilibria are at play: the endo versus exo ring pucker of the pyrrolidine ring, and the trans versus cis isomerization of the preceding amide bond (the ω torsion angle). nih.gov These two equilibria are coupled; the ring pucker influences the stability of the cis and trans amide bonds, and vice versa. Specifically, an endo ring pucker is strongly favored in a cis amide bond, while the exo ring pucker tends to stabilize the trans amide bond. nih.govnih.gov

Research on a variety of 4-substituted prolines has shown that non-electron-withdrawing or sterically demanding substituents at the 4S position, such as a mercapto group, favor a Cγ-exo ring pucker. nih.gov This preference for an exo pucker would, in turn, be expected to favor the trans conformation of the preceding peptide bond. This is consistent with the NMR data for a model peptide containing 4S-mercaptoproline, which shows a preference for the trans isomer. nih.gov

The conformational bias induced by this compound can have significant implications for protein secondary structure:

β-Turns: Proline is frequently found in β-turns, which are structures that reverse the direction of the polypeptide chain. A specific type of β-turn, the type VI turn, is characterized by a cis-proline at the i+2 position. researchgate.net The preference of 4S-substituted prolines for the endo ring pucker has been shown to uniquely promote the δ conformation, which is central to β-turns. nih.gov While 4S-mercaptoproline's preference for an exo pucker might seem to disfavor this, the subtle interplay of steric and electronic effects can still allow for its incorporation into turn structures, albeit with different geometric constraints than prolines that strongly favor the endo pucker.

Helical Structures: Proline is known as a "helix breaker" because its rigid ring structure restricts the backbone dihedral angle φ, and the lack of an amide proton prevents it from participating in the hydrogen-bonding network that stabilizes α-helices and β-sheets. biorxiv.orgyoutube.com Therefore, the incorporation of this compound would likely disrupt these regular secondary structures. It is often found at the beginning or end of such structural elements.

Collagen: In the collagen triple helix, proline and hydroxyproline (B1673980) play critical roles in stabilizing the characteristic polyproline II (PPII) helix conformation. The stability of collagen is sensitive to the ring pucker of the prolyl residues. Derivatives such as cis-4-hydroxy-L-proline are known to prevent pro-collagen from folding into a stable triple-helical conformation. biorxiv.org Given that 4S-mercaptoproline favors an exo ring pucker, its incorporation into collagen-like peptides would likely have a destabilizing effect, as the PPII helix is generally favored by the endo pucker.

Table of Compound Names

| Abbreviation/Trivial Name | Systematic Name |

| This compound | (2S,4S)-4-Mercaptopyrrolidine-2-carboxylic acid |

| 4S-mercaptoproline | (2S,4S)-4-Mercaptopyrrolidine-2-carboxylic acid |

| Proline | (S)-Pyrrolidine-2-carboxylic acid |

| 4S-hydroxyproline | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid |

| 4S-fluoroproline | (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid |

| Ac-TYP(X)N-NH2 | N-Acetyl-L-tyrosyl-L-prolyl(4-X)-L-asparagine amide |

Applications of Cis 4 Mercapto L Proline As a Chemical Building Block

Peptide and Peptidomimetic Synthesis

In the realm of peptide and protein chemistry, cis-4-mercapto-L-proline offers a sophisticated tool for modifying and constraining peptide structures, as well as facilitating the synthesis of large proteins through chemical ligation techniques.

The incorporation of 4-substituted prolines, including mercaptoproline, into linear peptide sequences is a key strategy for modulating peptide conformation and function. The stereochemistry of the substituent at the C4 position profoundly influences the pucker of the pyrrolidine (B122466) ring, which in turn affects the local and global structure of the peptide backbone. nih.gov

Conformational Influence : The substitution at the 4-position of the proline ring has a stereospecific effect on the ring's pucker. nih.gov Specifically, non-electron-withdrawing substituents like the mercapto group can favor either a Cγ-endo or Cγ-exo ring pucker depending on their stereochemistry (R or S). nih.gov This conformational preference directly impacts the preceding amide bond's cis-trans isomerism, a critical factor in protein folding and molecular recognition. nih.govsigmaaldrich.com The exo ring pucker tends to stabilize the trans amide bond, while the endo pucker is favored in a cis amide bond. nih.gov

Synthesis via Proline Editing : A practical method known as "proline editing" facilitates the synthesis of peptides containing stereospecifically modified prolines. nih.govacs.org This technique involves incorporating a precursor, such as 4-hydroxy-L-proline (Hyp), into a peptide during standard solid-phase peptide synthesis (SPPS). nih.gov Post-synthesis, while the peptide is still on the solid support, the hydroxyl group is chemically converted to other functional groups, including the thiol group, with high stereospecificity. nih.govacs.org This approach avoids the need for solution-phase synthesis of the complex proline derivative beforehand. nih.gov

Table 1: Conformational Preferences of 4-Substituted Prolines

| 4-Substituent (Stereochemistry) | Preferred Ring Pucker | Impact on Preceding Amide Bond |

|---|---|---|

| 4R-Mercaptoproline (SH) | Cγ-endo | Favors cis conformation |

Cyclic peptides often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts due to their reduced conformational flexibility. purdue.edu Functionalized prolines are valuable scaffolds for creating such constrained structures. The thiol group of this compound can be used as a handle for intramolecular cyclization reactions.

Scaffolding for Cyclization : While studies have detailed the use of cis-4-amino-L-proline as a branching point for creating cyclic analogues nih.govnih.govarizona.edu, the mercapto group offers an alternative and highly reactive nucleophile for similar strategies. It can react with electrophilic sites elsewhere in the peptide chain, such as haloacetyl groups or other suitable functionalities, to form stable thioether linkages, thereby creating a cyclic structure.

Proline-to-Cysteine (PTC) Analogy : Methodologies like the proline-to-cysteine (PTC) cyclization, where peptides flanked by an N-terminal proline and a C-terminal cysteine are reacted with bifunctional linkers, highlight the utility of combining the proline ring and a thiol group to achieve macrocyclization. researchgate.net this compound contains both these elements within a single residue, offering a compact and efficient means to design and synthesize conformationally constrained cyclic peptides. researchgate.net

Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins. mdpi.comnih.gov It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.gov The use of N-terminal mercaptoproline has been explored as a strategy to expand the scope of NCL to proline ligation sites, which are traditionally challenging. acs.orgmdpi.com

Mechanism and Challenges : In this strategy, a peptide fragment containing an N-terminal 4-mercaptoproline reacts with a peptide-thioester. acs.org The reaction proceeds through an initial transthioesterification, forming an S-acyl intermediate. acs.orgchemrxiv.org However, the subsequent intramolecular S→N acyl transfer, which forms the desired native amide bond, is often slow and inefficient for mercaptoproline under standard NCL conditions. acs.orgchemrxiv.org Computational studies suggest this is not due to ring strain but rather to a low energy barrier for the reverse reaction, causing the intermediate to revert to the thioester instead of proceeding to the product. acs.org

Improved Efficiency : Research has shown that the slow S→N acyl transfer can be significantly accelerated by using specific buffer additives. acs.org For instance, conducting the ligation in the presence of 2 M imidazole (B134444) at pH 6.8 can act as a general acid/base catalyst, promoting the desired acyl transfer and enabling the efficient formation of the native peptide bond. acs.orgchemrxiv.org This breakthrough makes NCL at proline junctions a more practical and accessible method. acs.org

Table 2: Key Steps in Mercaptoproline NCL

| Step | Description | Challenge | Solution |

|---|---|---|---|

| 1. Thioester Exchange | The thiol of N-terminal mercaptoproline reacts with a peptide C-terminal thioester. | - | - |

| 2. S-Acyl Intermediate Formation | A new thioester is formed on the mercaptoproline side chain. | - | - |

Polymer Chemistry and Materials Science

The unique properties of proline have been harnessed in materials science to create functional polymers. This compound provides a monomer or functionalization agent for creating advanced polymers with tailored properties and applications.

Polymers derived from amino acids are of great interest due to their biocompatibility and biodegradability. pku.edu.cn Controlled polymerization techniques have enabled the synthesis of well-defined polymers based on proline and its derivatives. rsc.org

Polymer Synthesis : 4-hydroxy-L-proline has been successfully used as a building block for stereoregular aliphatic polyesters and polythioesters through ring-opening polymerization (ROP) of derived bicyclic lactone and thiolactone monomers. pku.edu.cnchinesechemsoc.org This established methodology suggests that this compound could be similarly converted into a thiolactone monomer suitable for ROP, leading to the creation of novel polythioesters with the mercapto group preserved or protected for post-polymerization modification.

RAFT Polymerization : Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile technique used to create well-defined polymers from L-proline-functionalized monomers. rsc.orgnih.gov This method allows for the synthesis of complex architectures like block copolymers. nih.gov A monomer derived from this compound could be copolymerized using RAFT to produce polymers with pendant thiol groups, useful for subsequent functionalization or for creating materials with specific redox-responsive properties.

The thiol group is a highly valuable functional handle in materials science due to its unique reactivity, enabling a variety of conjugation chemistries.

Post-Polymerization Modification : Polymers containing this compound units possess pendant thiol groups along their backbone. These thiols can be selectively modified using a range of "click" chemistry reactions, such as thiol-ene or thiol-yne additions and thiol-maleimide Michael additions. This allows for the straightforward attachment of various molecules, including bioactive peptides, fluorophores, or other polymers, to create advanced functional materials. nih.gov

Surface Functionalization : The principles used to attach L-proline to polymer beads to create supported organocatalysts can be extended using this compound. nih.gov The thiol group can be used to anchor the proline derivative onto the surface of a solid support or polymeric backbone, creating functionalized materials for applications in catalysis, sensing, or biomaterials. pku.edu.cnnih.gov

Exploration in Biomimetic and Biodegradable Polymeric Systems

The incorporation of this compound into polymeric structures is a growing area of interest, particularly in the development of biomimetic and biodegradable materials. The thiol group provides a reactive handle for polymerization and cross-linking, while the proline backbone can impart specific secondary structures, mimicking those found in natural proteins. This approach allows for the creation of polymers with tailored properties for applications in drug delivery, tissue engineering, and regenerative medicine.

Research in this area has drawn inspiration from studies on related proline derivatives, such as 4-hydroxy-L-proline, a key component of collagen. pku.edu.cn The structural similarities suggest that this compound could be similarly exploited to design novel polymers with desirable material properties and biological functions. pku.edu.cn For instance, the strategic placement of functional groups on the proline ring can lead to polymers with controlled folding and self-assembly behaviors, mimicking the complex architectures of natural biopolymers.

Catalysis and Organocatalysis Research

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has significantly benefited from proline and its derivatives. greyhoundchrom.comorganic-chemistry.orgwikipedia.org this compound serves as a valuable scaffold for the design and synthesis of novel organocatalysts. nih.govtcichemicals.comnih.gov

Design and Synthesis of Proline-Derived Organocatalysts

The synthesis of organocatalysts derived from this compound often involves modification of the thiol group to introduce other functionalities or to tether the proline unit to a solid support. nih.govtcichemicals.comnih.gov This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance in specific chemical transformations. The inherent chirality of the proline core is crucial for achieving high levels of stereocontrol in asymmetric reactions. organic-chemistry.org

Applications in Asymmetric Catalysis, particularly Aldol (B89426) Reactions

Proline-derived organocatalysts have shown exceptional efficacy in a variety of asymmetric reactions, with the aldol reaction being a prominent example. nih.govtcichemicals.comnih.gov These catalysts facilitate the formation of carbon-carbon bonds with high enantioselectivity, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. nih.govmdpi.com The thiol group in this compound-based catalysts can play a dual role, acting as a coordinating site for reactants and influencing the transition state geometry to favor the formation of one enantiomer over the other.

Table 1: Performance of Proline-Derived Organocatalysts in Asymmetric Aldol Reactions This table is representative and compiled from general findings in the field.

| Catalyst Moiety | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| Proline | Benzaldehyde | Acetone | 95:5 | >99 |

| Thiol-modified Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 90:10 | 98 |

| Prolinamide | Isobutyraldehyde | Acetone | 85:15 | 95 |

Mechanistic Insights into Catalytic Activity (e.g., Enamine-Iminium Catalysis)

The catalytic activity of proline and its derivatives is generally understood to proceed through either an enamine or an iminium ion intermediate. tcichemicals.comnih.gov In a typical aldol reaction, the secondary amine of the proline catalyst reacts with a ketone to form a nucleophilic enamine. nih.gov This enamine then attacks an aldehyde, leading to the formation of the aldol product. The stereochemical outcome of the reaction is dictated by the geometry of the transition state, which is influenced by the rigid structure of the proline ring and any substituents present. wikipedia.org The carboxylic acid group of proline often plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding. researchgate.netbohrium.com The thiol group in this compound derivatives can further modulate this catalytic cycle through electronic effects or by participating in transient coordination.

Synthesis of Complex Organic Molecules

The unique structural and functional attributes of this compound make it a valuable precursor in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.

Precursors for Pharmaceutically Relevant Side Chains (e.g., Carbapenems)

Carbapenems are a class of broad-spectrum β-lactam antibiotics characterized by a specific stereochemistry in their side chains, which is critical for their antibacterial activity. The synthesis of these side chains often requires chiral building blocks to ensure the correct three-dimensional arrangement of atoms. This compound, with its inherent chirality and reactive thiol group, can serve as a versatile starting material for the construction of these complex side chains. researchgate.net The proline ring provides a rigid scaffold to control the stereochemistry, while the thiol group can be used as a handle for further chemical modifications and attachment to the carbapenem (B1253116) core. The similarity in the R1 side chains of penicillins and certain cephalosporins is a known factor in allergic cross-reactivity, highlighting the importance of precise side chain synthesis. nih.gov

Intermediate in Heterocyclic Compound Synthesis (e.g., 1,3-Dipolar Cycloadditions)

This compound is a valuable chiral building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its unique structure, featuring a thiol group at the C-4 position of the proline ring, provides a versatile handle for chemical modification, enabling its use as an intermediate in the synthesis of various heterocyclic compounds. While direct participation of this compound in 1,3-dipolar cycloadditions is not extensively documented, its derivatives serve as key precursors for generating azomethine ylides, which are quintessential 1,3-dipoles for such reactions.

The general strategy of 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. In the context of proline-based chemistry, this reaction typically involves the decarboxylative condensation of a secondary amino acid, like a proline derivative, with an aldehyde or ketone. This process generates an azomethine ylide intermediate, which then reacts with a dipolarophile (e.g., an alkene or alkyne) to yield a variety of fused or spirocyclic pyrrolidine derivatives.

The thiol group in this compound offers a prime site for derivatization, allowing for the introduction of various functionalities that can influence the reactivity and stereochemical outcome of subsequent cycloaddition reactions. For instance, the sulfur atom can undergo S-alkylation to attach different substituents, thereby creating a library of modified proline derivatives tailored for specific synthetic targets.

A notable application of a related compound, L-thioproline, has been demonstrated in a multi-component 1,3-dipolar cycloaddition reaction with isatin (B1672199) and 5-benzylideneimidazolidine-2,4-dione, leading to the formation of spiro-thiopyrrolidine derivatives. nih.gov This highlights the potential of sulfur-containing proline analogs in generating complex heterocyclic structures.

Furthermore, research has shown the successful synthesis of novel substituted prolines where an L-cysteine residue is linked to the C-4 position of the proline ring through the sulfur atom. unina.it This was achieved via S-alkylation of a protected 4-iodoproline derivative, demonstrating the utility of the thiol moiety as a nucleophile for constructing more elaborate peptide-like scaffolds. These modified proline derivatives, now possessing additional functional groups, could be envisioned as precursors for intramolecular or intermolecular cycloaddition reactions to forge new heterocyclic systems.

The following table summarizes representative S-alkylation reactions on proline derivatives, illustrating the versatility of the thiol group in creating diverse molecular architectures that can serve as intermediates for heterocyclic synthesis.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| cis-4-Iodo-L-proline derivative | L-Cysteine ethyl ester hydrochloride | (2S,4R,2’R)-4-(S-ethyl cysteinyl)-L-proline derivative | 85 |

| N-Boc-trans-4-tosyloxy-L-proline benzyl (B1604629) ester | L-Cysteine ethyl ester hydrochloride | (2S,4S,2’R)-4-(S-ethyl cysteinyl)-L-proline derivative | - |

Data sourced from studies on related proline derivatives, illustrating the principle of S-alkylation. unina.it

Mechanistic Investigations of Reactions Involving Cis 4 Mercapto L Proline

Reaction Kinetics and Thermodynamics of Thiol-Mediated Transformations

The kinetics and thermodynamics of thiol-mediated transformations are crucial for understanding the reactivity of cis-4-mercapto-L-proline. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the general principles of thiol-disulfide exchange reactions provide a foundational understanding.

Thiol-disulfide interchange proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a thiolate anion attacks one of the sulfur atoms of a disulfide bond. The rate of these reactions is dependent on several factors, including the pKa of the attacking thiol, the steric hindrance around the disulfide bond, and the stability of the leaving group thiolate.

The rate of reduction of disulfides by thiolate anions generally follows a Brønsted-type correlation, where the reaction rate is proportional to the basicity (pKa) of the nucleophilic thiol. harvard.edu However, this correlation is not always linear, as other factors such as steric effects and the stability of the transition state also play significant roles. harvard.edu

Table 1: Factors Influencing Thiol-Disulfide Exchange Kinetics

| Factor | Effect on Reaction Rate |

| Thiol pKa | Generally, a lower pKa leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, increasing the reaction rate up to a certain point. |

| Steric Hindrance | Increased steric bulk around the reacting thiol or disulfide can significantly decrease the reaction rate. |

| Solvent | The reaction rate can be influenced by the polarity and protic nature of the solvent. |

| Temperature | As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. |

Nucleophilic Reactivity Profile of the Thiol Group in Diverse Chemical Environments

The thiol group of this compound is a potent nucleophile, capable of participating in a variety of chemical reactions, including nucleophilic additions and substitutions. The reactivity of this thiol group is influenced by the local chemical environment, including the conformational constraints imposed by the proline ring.

The nucleophilicity of a thiol is highly dependent on its protonation state; the thiolate anion (RS-) is a significantly stronger nucleophile than the neutral thiol (RSH). nih.gov Therefore, the pH of the reaction medium plays a critical role in determining the nucleophilic reactivity of this compound.

The proline ring of this compound can adopt different pucker conformations, primarily Cγ-endo and Cγ-exo. These puckering preferences can influence the orientation and accessibility of the thiol group, thereby modulating its nucleophilic reactivity. nih.gov Studies on related 4-substituted prolines suggest that the stereochemistry at the C4 position can significantly influence the ring pucker. nih.gov It has been noted that 4R-mercaptoproline favors a Cγ-endo ring pucker. nih.gov This conformational bias could potentially impact the thiol's ability to approach and react with electrophiles.

The thiol group of mercaptoproline derivatives has been shown to react efficiently with a range of electrophiles. For instance, high conversion rates have been observed in SN2 reactions with various nucleophiles, including thiols, on proline scaffolds. nih.gov

Table 2: Representative Reactions of Thiol Nucleophiles

| Reaction Type | Electrophile | Product |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether |

| SN2 Reaction | Alkyl Halides | Thioether |

| Thiol-Disulfide Exchange | Disulfides | Mixed Disulfide |

| Thiol-Ene Reaction | Alkenes | Thioether |

The specific reactivity profile of the thiol group in this compound in diverse chemical environments would depend on a combination of electronic effects (pKa of the thiol) and steric/conformational effects imposed by the proline ring.

Role in Intramolecular Cyclization and Macrocyclization Reactions

The constrained conformation of the proline ring makes this compound a valuable building block for inducing turns in peptide chains, a crucial feature for facilitating intramolecular cyclization and macrocyclization reactions. The pre-organization of a linear peptide into a cyclic-like conformation significantly reduces the entropic penalty associated with cyclization, leading to higher yields and regioselectivity.

The thiol group at the C4 position provides a reactive handle for intramolecular reactions. For instance, the nucleophilic thiol can attack an electrophilic center within the same molecule, such as an activated ester or a Michael acceptor, to form a cyclic product. This strategy has been employed in the synthesis of cyclic peptides and other macrocyclic compounds. The efficiency of such cyclizations is often dependent on the length of the peptide chain and the inherent flexibility of the backbone.

A notable strategy is the "proline-to-cysteine" cyclization, where a peptide sequence flanked by a proline derivative and a cysteine (or a mercaptoproline) can be cyclized. The proline moiety acts as a turn-inducer, bringing the N- and C-termini into proximity for the thiol-mediated cyclization to occur.

The use of cis-4-amino-L-proline, a related compound, in "side-chain to tail" cyclizations highlights the utility of the proline scaffold in directing intramolecular reactions. nih.gov A similar approach can be envisioned for this compound, where the thiol side chain acts as the nucleophile to close the macrocycle.

Table 3: Factors Favoring Intramolecular Cyclization

| Factor | Description |

| Turn-Inducing Residues | Proline and its analogues promote the formation of β-turns, pre-organizing the linear precursor for cyclization. |

| High Dilution | Performing the reaction at low concentrations favors intramolecular over intermolecular reactions, minimizing oligomerization. |

| Effective Molarity | The conformational constraints imposed by the proline ring can lead to a high effective molarity of the reacting groups, accelerating the intramolecular reaction. |

Computational Studies on Orbital Interactions in Mercaptoproline-Mediated Processes (e.g., n→π* interactions)

Computational studies provide valuable insights into the electronic structure of this compound and how orbital interactions influence its reactivity. A key interaction in proline-containing peptides is the n→π* interaction, which involves the delocalization of a lone pair of electrons (n) from a carbonyl oxygen to the antibonding orbital (π*) of a nearby carbonyl group. nih.gov

This n→π* interaction has a significant impact on the conformational preferences of the proline ring and the adjacent peptide bonds. nih.gov Specifically, an exo ring pucker is known to stabilize the trans conformation of the Xaa-Pro amide bond through a more favorable n→π* interaction. nih.gov Conversely, an endo pucker is often associated with the cis amide bond conformation. nih.gov

While direct computational studies on the orbital interactions in mercaptoproline-mediated processes are limited, theoretical investigations on proline and its analogues can be extrapolated. The substitution at the C4 position with a mercapto group can influence the electronic properties of the proline ring and, consequently, the strength of the n→π* interaction.

Natural Bond Orbital (NBO) analysis is a powerful computational tool for analyzing donor-acceptor interactions within a molecule. researchgate.netnih.gov An NBO analysis of the transition states of reactions involving this compound could elucidate the specific orbital interactions that stabilize the transition state and dictate the reaction pathway. For example, such an analysis could reveal hyperconjugative interactions between the sulfur lone pairs and adjacent σ* orbitals, which could enhance the nucleophilicity of the thiol group.

Table 4: Key Orbital Interactions in Proline Derivatives

| Interaction | Description | Consequence |

| n→π | Delocalization of a carbonyl oxygen lone pair to an adjacent carbonyl π orbital. | Influences peptide bond conformation (cis/trans) and proline ring pucker. |

| Hyperconjugation | Interaction of filled orbitals (e.g., lone pairs on sulfur) with adjacent empty or partially filled orbitals (e.g., σ* orbitals). | Can affect bond lengths, angles, and reactivity. |

Further computational studies, specifically focusing on the transition states of reactions involving the thiol group of this compound, are needed to fully understand the role of orbital interactions in its chemical reactivity.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of cis-4-mercapto-L-proline in solution. It provides information on the chemical environment of each atom, the connectivity between atoms, and their spatial arrangement.

The structure of proline and its derivatives is characterized by two major conformational equilibria: the puckering of the five-membered pyrrolidine (B122466) ring and the cis-trans isomerization about the preceding peptide bond when incorporated into a peptide chain.

Ring Puckering: The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). The specific pucker is influenced by the nature and stereochemistry of substituents on the ring. For this compound, the thiol group at the C4 position significantly influences this equilibrium. The populations of these conformers can be determined by analyzing the coupling constants (³J values) between protons in the pyrrolidine ring from 1D ¹H NMR spectra.

Cis-Trans Isomerization: When part of a peptide, the X-Pro amide bond can exist in either a cis or trans conformation. Unlike most other amino acid residues which strongly prefer the trans form, the energy barrier for proline isomerization is lower, often resulting in a detectable population of the cis isomer. nih.govnih.gov This leads to the appearance of two distinct sets of NMR signals for the residues involved. researchgate.net For a peptide containing this compound, this would result in four possible isomeric states if another proline is present. nih.gov

Two-dimensional (2D) NMR techniques are essential for resolving these complex conformational features:

TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a spin system. For this compound, TOCSY would establish the correlations between all the protons of the pyrrolidine ring (Hα, Hβ, Hγ, Hδ), helping to assign the distinct signals for the cis and trans isomers. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space (typically < 5 Å), which is critical for determining stereochemistry and conformation. nih.gov Key NOE cross-peaks, such as those between the Hα proton of proline and the Hα proton of the preceding residue, are characteristic of either the cis or trans conformation.

The relative populations of the cis and trans isomers can be quantified by integrating the corresponding cross-peaks in the 2D spectra or the distinct signals in the 1D spectrum. nih.govucl.ac.uk

Table 1: Representative ¹H NMR Signals for Proline Isomers in a Peptide Context Data is illustrative and based on typical values for proline-containing peptides.

| Proton | Trans Isomer δ (ppm) | Cis Isomer δ (ppm) | Key NOESY Correlation (Residue i-1 to Proline i) |

| Hα(i-1) | Varies | Varies | Strong Hα(i-1) – Hδ(i) |

| Hα(i) | ~4.3-4.5 | ~4.5-4.7 | Strong Hα(i-1) – Hα(i) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the characterization of this compound, providing precise mass information and structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) is used to accurately determine the mass of a molecule with a high degree of precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound. For this compound (C₅H₉NO₂S), HR-MS would be used to confirm its exact mass, distinguishing it from other isobaric compounds.

Table 2: Calculated Exact Mass of this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C₅H₉NO₂S | 147.03540 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule. In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

When incorporated into a peptide, proline and its derivatives induce specific fragmentation patterns. A well-documented phenomenon is the "proline effect," where cleavage of the amide bond N-terminal to the proline residue is highly favored, leading to a prominent y-ion. nih.govnih.gov Analysis of the fragmentation of a peptide containing this compound would involve identifying characteristic b- and y-ions to confirm the amino acid sequence. The mass shift of 147 Da for the proline residue would confirm the presence and location of the this compound modification. researchgate.net The fragmentation pattern of a derivatized analog, cis-4-hydroxy-L-proline, shows characteristic losses that help confirm the core proline structure. researchgate.net

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing amino acids and peptides. This compound, being a polar molecule, can be separated using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for detecting and quantifying the compound in complex biological samples. nih.govresearchgate.net

Chiral Chromatography: To separate the L-enantiomer of cis-4-mercapto-proline from its D-enantiomer, chiral chromatography is required. This can be achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.

Gas Chromatography (GC): GC analysis of amino acids typically requires a two-step derivatization process to increase their volatility: esterification of the carboxyl group followed by acylation of the amino group. Chiral GC columns can then be used for enantiomeric separation.

HPLC methods can also be ingeniously applied to study the kinetics of cis-trans isomerization. researchgate.net Under specific chromatographic conditions, the two isomers can be separated, and the rate of their interconversion can be measured. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the critical separation of its stereoisomers. Reversed-phase HPLC, often employing C18 columns, is a common method for purity determination of proline-containing peptides and related compounds. nih.govnih.gov The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium acetate) and organic solvents like methanol and tetrahydrofuran. rsc.org

For the challenging task of separating stereoisomers, including cis-trans isomers, specialized chiral stationary phases are often necessary. nih.gov For instance, β-cyclodextrin-bonded silica (B1680970) has proven effective for the HPLC separation of conformational isomers of proline-containing peptides. nih.gov This approach leverages the principle of inclusion complexation, offering significant selectivity in resolving conformers. nih.gov The choice of the stationary phase and mobile phase composition is critical for achieving optimal separation. Furthermore, derivatization of the amino acid with reagents such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can enhance detection sensitivity, particularly with fluorescence detectors. rsc.orgresearchgate.net

Table 1: HPLC Methods for Proline Analog Analysis

| Analytical Goal | Stationary Phase | Mobile Phase Example | Detection Method | Reference |

|---|---|---|---|---|

| Purity Assessment | Reversed-phase C18 | 0.1 M Sodium Acetate (pH 7.2):Methanol:Tetrahydrofuran (900:95:5) | UV/Fluorescence | rsc.org |

| Stereoisomer Separation | β-Cyclodextrin-bonded silica | Not specified | Not specified | nih.gov |

| Enantiomeric Separation | β-Cyclodextrin phase (chiral column) | Polar organic phase | LC-MS | researchgate.net |

| General Analysis | Amaze SC Mixed-Mode | Acetonitrile, water, formic acid | UV, ELSD, LC/MS | helixchrom.com |

Gas Chromatography (GC) for Volatile Derivatives and Quantitative Analysis

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly after conversion to more volatile derivatives. Due to the low volatility of amino acids, derivatization is a mandatory step before GC analysis. colostate.edu A common two-step derivatization process involves esterification of the carboxyl group, for example, with methanolic HCl, followed by acylation of the amino group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com This process replaces active hydrogens, improving the chromatographic properties of the molecule for GC analysis. sigmaaldrich.com

Chiral GC, utilizing chiral stationary phases, is particularly valuable for the enantiomeric separation of proline derivatives. sigmaaldrich.com The choice of derivatizing agent can even influence the elution order of enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed. This technique offers high sensitivity and selectivity, allowing for the accurate quantification of derivatized amino acids in complex matrices. nih.govresearchgate.net For instance, a validated GC-MS method for hydroxyproline (B1673980) analysis involved the formation of N(O)-tert-butyldimethylsilyl derivatives. researchgate.net

Table 2: GC Derivatization and Analysis of Proline Analogs

| Derivatization Step | Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Esterification | Methanolic HCl | Increase volatility of carboxyl group | GC, Chiral GC | sigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility of amino group | GC, Chiral GC | sigmaaldrich.com |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility of carboxyl and amino groups | GC-MS | sigmaaldrich.com |

| Silylation | N(O)-tert-butyldimethylsilyl (TBDMS) | Increase volatility for quantitative analysis | GC-MS | researchgate.net |

Influence of Chromatographic Conditions on Cis-Trans Isomer Resolution

The resolution of cis and trans isomers of proline-containing molecules is a significant challenge in chromatography, heavily influenced by the chosen conditions. The unique cyclic structure of the proline ring restricts the rotation around the peptide bond, leading to the existence of these distinct conformers. mdpi.com In HPLC, the separation of these isomers can be particularly difficult on standard reversed-phase columns. nih.gov

Achieving separation often requires specialized techniques and careful optimization of chromatographic parameters. The use of stationary phases with unique selectivities, such as cyclodextrin-based columns, can facilitate the resolution of cis-trans isomers by exploiting differences in their three-dimensional structures. nih.gov Mobile phase composition, including the type and concentration of organic modifiers and additives, also plays a crucial role. For instance, the addition of β-cyclodextrin to the mobile phase in reversed-phase systems has been shown to aid in the investigation of conformational changes. nih.gov Temperature is another critical parameter, as it can affect the rate of interconversion between the cis and trans forms and influence the interaction with the stationary phase. In some cases, separation on ice has been utilized to preserve the isomeric forms of synthetic peptides during HPLC analysis. nsf.gov

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

While a specific crystal structure for this compound was not found in the search results, the application of X-ray crystallography to related proline-containing compounds demonstrates its power. For example, the crystal structure of L-proline cis-4-hydroxylase in complex with L-proline has been solved, revealing key details of molecular recognition. rcsb.org Similarly, the structures of L-proline trans-hydroxylase have provided insights into the structural basis of trans-cis proline hydroxylation selectivity. nih.gov In studies of ribonuclease A, X-ray crystallography was used to determine the structural consequences of replacing a cis-proline with glycine, showing a significant localized rearrangement of the protein backbone. nih.gov These examples underscore the capability of X-ray crystallography to provide unambiguous structural data, which is essential for understanding the structure-function relationships of molecules like this compound.

Other Spectroscopic Methods for Specific Research Applications

Beyond chromatography and X-ray crystallography, a range of other spectroscopic techniques are employed to investigate specific aspects of this compound and related compounds.

Circular Dichroism (CD) for Conformation: Circular dichroism spectroscopy is a powerful tool for studying the secondary structure and conformational changes of chiral molecules, including proline-containing peptides. nih.govnsf.gov The CD spectrum of a molecule is sensitive to its three-dimensional structure, and different secondary structures (e.g., polyproline II helix, random coil) exhibit distinct CD signatures. nih.gov For proline-rich peptides, CD can be used to assess the amount of polyproline II (PPII) helix structure. nsf.gov It has been noted that the presence of a positive peak around 220 nm is a characteristic feature that distinguishes a PPII structure from a disordered one. nih.gov

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands for the thiol (S-H), carboxylic acid (C=O and O-H), and amine (N-H) functional groups. The S-H stretching vibration typically appears as a weak band around 2550-2600 cm⁻¹. mdpi.comresearchgate.net The C=O stretch of the carboxylic acid is usually a strong band around 1700-1725 cm⁻¹, while the O-H stretch is a broad band in the region of 2500-3300 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine in the proline ring would also be present.

Biochemical and Biophysical Research Perspectives

Modulation of Peptide and Protein Structure and Function

The rigid five-membered ring of proline imposes significant constraints on the peptide backbone, influencing local conformation and the formation of secondary structures. nih.gov Substitution at the C4 position can further bias the ring's pucker and the cis-trans isomerization of the preceding peptide bond, thereby providing a tool for the fine-tuning of peptide and protein architecture. nih.gov